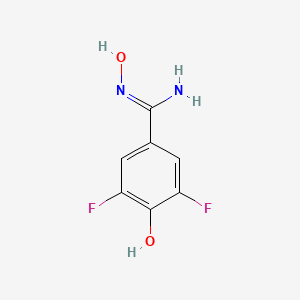
3,5-Difluoro-N,4-dihydroxybenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-N,4-dihydroxybenzimidamide is a synthetic organic compound characterized by the presence of fluorine atoms at the 3 and 5 positions of the benzene ring, along with hydroxyl and imidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-N,4-dihydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-N,4-dihydroxybenzimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-N,4-dihydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The hydroxyl and imidamide groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: A fluorophore used in biochemical studies.
2-Fluoro-N,4-dihydroxybenzimidamide: A related compound with a single fluorine atom.
Uniqueness
3,5-Difluoro-N,4-dihydroxybenzimidamide is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and reactivity.
Properties
Molecular Formula |
C7H6F2N2O2 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
3,5-difluoro-N',4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6F2N2O2/c8-4-1-3(7(10)11-13)2-5(9)6(4)12/h1-2,12-13H,(H2,10,11) |
InChI Key |
ZSEIQELBTWDKLB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)O)F)/C(=N/O)/N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















